molecular formula C12H12N6O B6977292 2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide

2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide

Cat. No.: B6977292
M. Wt: 256.26 g/mol
InChI Key: AXVFDAKZXRXITG-UHFFFAOYSA-N
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Description

2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-8(14-11(19)6-7-13)9-2-4-10(5-3-9)12-15-17-18-16-12/h2-5,8H,6H2,1H3,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFDAKZXRXITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NNN=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide group allows for condensation reactions with bidentate reagents to form heterocyclic compounds . Common reagents used in these reactions include phenacyl bromide and triethylamine, which can facilitate the formation of pyrrole derivatives . The compound can also participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide can be compared with other tetrazole-containing compounds, such as 5-phenyltetrazole and 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole . While these compounds share the tetrazole ring, their chemical structures and biological activities differ. For example, 5-phenyltetrazole is known for its high acidic nature and resonance stabilization, whereas 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole exhibits antifungal activity . The unique combination of the cyano and acetamide groups in this compound distinguishes it from other tetrazole derivatives and contributes to its specific chemical reactivity and biological applications.

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